

Technical Support Center: Optimizing Nitric acid Concentration for Sample Digestion

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Compound of Interest

Compound Name: Nitric acid

Cat. No.: B089290

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing **nitric acid** concentration for effective sample digestion.

Frequently Asked Questions (FAQs)

Q1: Why is **nitric acid** the most commonly used acid for sample digestion?

A1: **Nitric acid** (HNO_3) is a strong oxidizing agent, making it highly effective at decomposing organic matter and dissolving most metals, converting them into soluble nitrate salts.[1][2][3][4] This property is crucial for preparing samples for elemental analysis techniques like ICP-MS, ICP-OES, and AAS.[1][4] Unlike other acids, it generally does not cause ionic precipitates, ensuring the analytes remain in solution for accurate measurement.[2]

Q2: What is the typical concentration of **nitric acid** used for sample digestion?

A2: The optimal concentration of **nitric acid** varies depending on the sample matrix, the target analytes, and the digestion method. For many applications, concentrated **nitric acid** (65-70%) is used.[5] However, diluted **nitric acid** solutions are also effective for certain sample types and can offer benefits such as lower blank values and reduced reagent consumption.[6][7][8] For final analysis by techniques like ICP-MS, the sample is typically diluted to a final acid concentration of 0.5-5% **nitric acid**. [3][9][10][11]

Q3: When should I use a mixture of acids instead of just **nitric acid**?

A3: While **nitric acid** is a powerful oxidizing agent, some materials require a combination of acids for complete digestion.[1][12]

- Aqua Regia (3:1 HCl:HNO₃): This mixture is used for dissolving noble metals like gold and platinum, as well as other resistant metals and alloys.[3][4][12][13]
- Inverse Aqua Regia (1:3 HCl:HNO₃): This is a less corrosive alternative to aqua regia that can be used for many of the same applications.[12][13]
- Hydrofluoric Acid (HF): HF is necessary for the complete digestion of silicate-containing materials, such as soil, sediment, and geological samples.[9][12][13][14]
- Hydrochloric Acid (HCl): In addition to its use in aqua regia, HCl is sometimes added to stabilize certain elements, like mercury and iron, in the final solution.[12][13]

Q4: What is the role of hydrogen peroxide (H₂O₂) in sample digestion?

A4: Hydrogen peroxide is often added to **nitric acid** digestions to increase the oxidation potential, which aids in the decomposition of resistant organic matter.[1][6][15] This can lead to a more complete digestion, clearer final solutions, and a reduction in residual carbon content.[6][16]

Troubleshooting Guide

Issue 1: Incomplete Sample Digestion

- Symptom: Visible solid particles remain in the digestate, or the solution is cloudy.[1][14]
- Possible Causes & Solutions:
 - Insufficient Acid Concentration or Volume: The amount of acid may not be enough to completely break down the sample matrix. A general rule of thumb is to use 1 mL of **nitric acid** for every 100 mg of sample.[13] Consider increasing the acid-to-sample ratio.
 - Incorrect Acid Mixture: The sample may contain materials resistant to **nitric acid** alone (e.g., silicates). For soils and sediments, the addition of hydrofluoric acid (HF) is often necessary for complete dissolution. For noble metals and alloys, aqua regia is required.[4][13]

- Inadequate Temperature or Time: Digestion is a chemical reaction that is dependent on temperature and time. For open-vessel digestions on a hot plate, a temperature of $95^{\circ}\text{C} \pm 5^{\circ}\text{C}$ is common.[\[15\]](#) Microwave digestion systems can reach much higher temperatures (e.g., $180\text{--}220^{\circ}\text{C}$), leading to more efficient digestion.[\[15\]](#)[\[17\]](#)[\[18\]](#) Ensure the digestion temperature and duration are sufficient for your sample type.
- Large Particle Size: Larger particles have a smaller surface area-to-volume ratio, which can slow down the digestion process. Grinding or milling the sample to a fine powder can significantly improve digestion efficiency.[\[13\]](#)

Issue 2: High Residual Carbon Content (RCC)

- Symptom: The final digested solution has a yellow or brownish tint, indicating the presence of residual organic compounds. This can cause interferences in ICP-MS analysis.
- Possible Causes & Solutions:
 - Insufficient Oxidizing Power: The **nitric acid** alone may not be strong enough to completely oxidize all the organic material in the sample. The addition of hydrogen peroxide (H_2O_2) can enhance the oxidative power of the digestion, leading to a clearer solution and lower RCC.[\[6\]](#)[\[16\]](#)
 - Complex Organic Matrix: Samples with high fat or protein content can be particularly challenging to digest. A multi-step digestion process, including a pre-digestion step at a lower temperature, may be necessary.

Issue 3: Analyte Loss or Low Recovery

- Symptom: The measured concentrations of target analytes are lower than expected, or spike recovery tests fail.
- Possible Causes & Solutions:
 - Volatilization of Elements: Some elements, like mercury (Hg) and chromium (Cr) under certain conditions, can be lost due to volatilization at high temperatures.[\[19\]](#) Using a closed-vessel microwave digestion system can help to minimize these losses. For mercury analysis, the addition of gold can help to stabilize it.[\[15\]](#)

- **Analyte Adsorption to Vessel Walls:** Certain elements can adsorb to the surfaces of the digestion vessels, especially if the final acid concentration is too low.^[12] The final solution should typically be maintained at a 2-5% **nitric acid** concentration to ensure analyte stability.^{[1][9][10]}
- **Precipitation of Insoluble Salts:** Although **nitric acid** is used to avoid precipitation, some elements can form insoluble salts under certain conditions. The addition of hydrochloric acid can help to keep elements like silver (Ag) in solution.

Data Presentation

Table 1: Recommended **Nitric Acid** Concentrations for Different Sample Types

Sample Type	Digestion Method	Recommended Nitric Acid Concentration/Mixture	Reference(s)
Aqueous Samples	Microwave Assisted	1:1 HNO ₃	^[15]
Soils, Sediments, Sludges	Microwave Assisted	Concentrated HNO ₃ and HCl	^[15]
Plant Material	Hot Plate	Trace-metal grade HNO ₃	^[1]
Biological Tissues (e.g., cells)	Hot Plate	Concentrated, trace-metal grade HNO ₃	^[1]
Food Samples (e.g., rice flour)	Microwave Assisted	5 mL HNO ₃ and 1 mL HCl	^[15]
Titanium Alloys	Microwave Assisted	10 mL concentrated HCl and 2.0 mL concentrated HNO ₃	^[15]

Table 2: Common Acid Mixtures for Sample Digestion

Acid Mixture	Composition	Typical Applications	Reference(s)
Aqua Regia	3 parts concentrated HCl to 1 part concentrated HNO ₃	Digestion of noble metals (e.g., gold, platinum) and alloys.	[3] [4] [12] [13]
Inverse Aqua Regia	1 part concentrated HCl to 3 parts concentrated HNO ₃	A less corrosive alternative to aqua regia for many applications.	[12] [13]
Nitric and Hydrofluoric Acid	HNO ₃ and HF	Digestion of silicate-containing materials (e.g., soils, rocks, minerals).	[9] [12] [13]
Nitric and Hydrochloric Acid	HNO ₃ and HCl	Stabilization of certain elements (e.g., mercury, iron).	[13]

Experimental Protocols

Protocol 1: Microwave-Assisted Acid Digestion of Soil and Sediment (Adapted from US EPA Method 3051A)

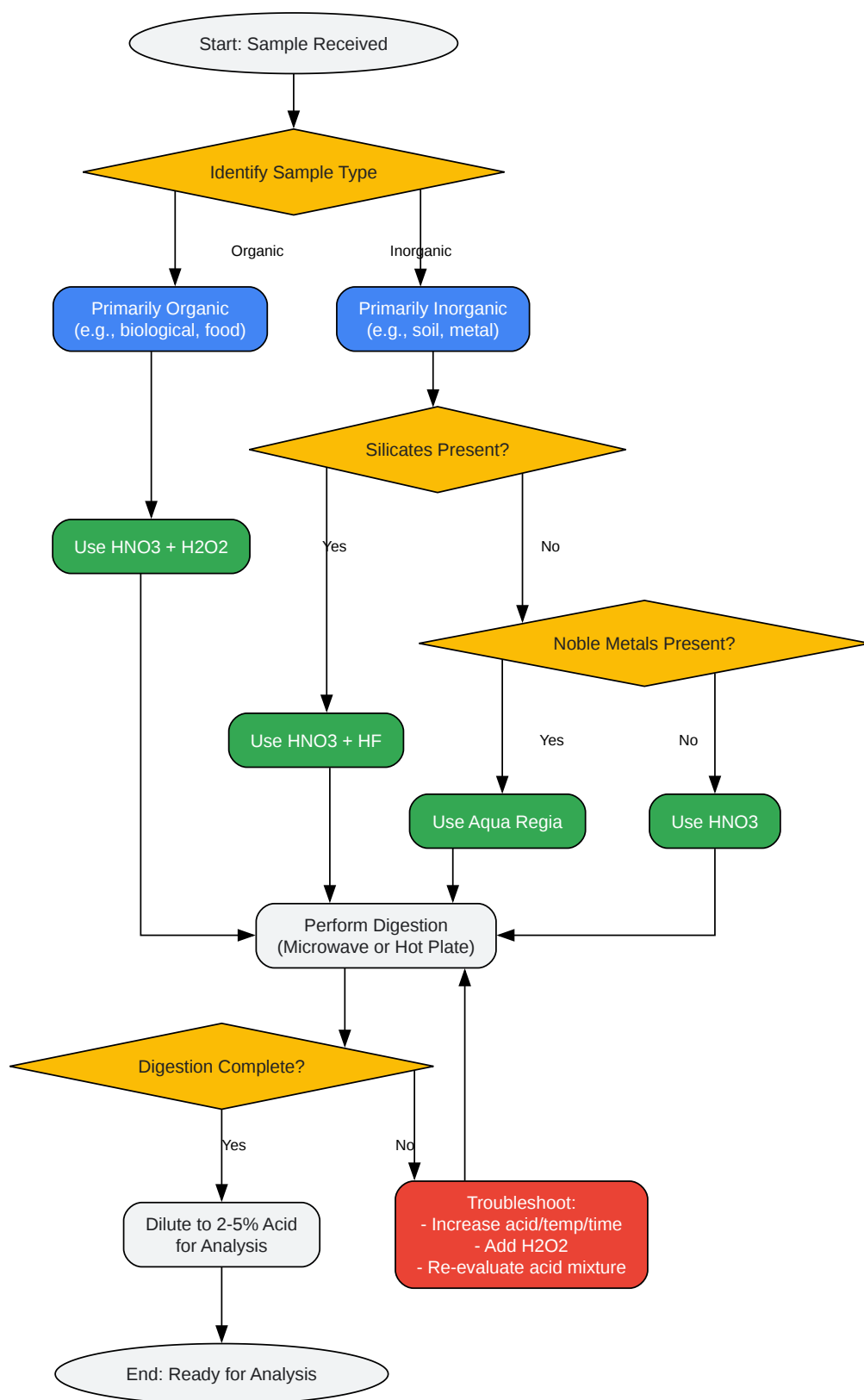
- Weigh 0.20 ± 0.001 g of a homogenized sample into a clean microwave digestion vessel.[\[15\]](#)
- In a fume hood, add 9 mL of concentrated **nitric acid** and 3 mL of concentrated hydrochloric acid to the vessel.[\[15\]](#)
- Seal the vessel and place it in the microwave digestion system.
- Program the microwave to ramp to a temperature of at least 180°C and hold for a minimum of 20 minutes. Consult the manufacturer's guidelines for specific ramp profiles.[\[15\]](#)
- After the program is complete, allow the vessel to cool to room temperature.
- Carefully unseal the vessel in a fume hood.

- Quantitatively transfer the digested sample to a 50 mL volumetric flask.
- Rinse the digestion vessel with ultrapure water and add the rinsate to the volumetric flask.
- Bring the flask to volume with ultrapure water.
- The sample is now ready for analysis by ICP-OES or ICP-MS. Further dilution may be necessary depending on the analyte concentrations.[\[15\]](#)

Protocol 2: Hot Plate Digestion of Plant Material

- Weigh 0.2 g of dried and ground plant material into a pre-cleaned 50 mL plastic tube.[\[1\]](#)
- Add 1 mL of trace-metal grade **nitric acid**. Loosely cap the tube to allow gases to escape.[\[1\]](#)
- Heat the sample at 90°C for 2 hours on a hot plate in a fume hood.[\[1\]](#)
- Remove the sample from the heat and allow it to cool.
- Add 0.5 mL of 30% hydrogen peroxide and loosely recap the tube.[\[1\]](#)
- Heat the sample for an additional hour at 90°C.[\[1\]](#)
- If solid particles remain, repeat the addition of 0.5 mL of hydrogen peroxide and heating until the solution is clear.[\[1\]](#)
- Dilute the final digestate with deionized water to achieve a final acid concentration of 2-5% before analysis.[\[1\]](#)

Mandatory Visualization



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Caption: Decision workflow for selecting the appropriate acid mixture for sample digestion.

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